REACTION_CXSMILES
|
[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]2[CH:11]=[CH:10][CH:9]=[CH:8]2)=[CH:4][CH:3]=1.CN(C)[CH:16]=[C:17]([N:23]=[CH:24]N(C)C)[C:18]([O:20][CH2:21][CH3:22])=[O:19].FC(F)(F)C(O)=O>C(O)(=O)C>[F:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][N:7]2[C:11]3[CH:16]=[C:17]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[N:23]=[CH:24][C:10]=3[CH:9]=[CH:8]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
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11.1 g
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Type
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reactant
|
Smiles
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FC1=CC=C(CN2C=CC=C2)C=C1
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Name
|
ethyl 3-dimethylamino-2-(dimethylamino-methyleneamino)-acrylate
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Quantity
|
14.84 g
|
Type
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reactant
|
Smiles
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CN(C=C(C(=O)OCC)N=CN(C)C)C
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Name
|
|
Quantity
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19.4 mL
|
Type
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reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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80 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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Then the solution was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 4 hr
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
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After cooling down
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Type
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CONCENTRATION
|
Details
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it was concentrated
|
Type
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ADDITION
|
Details
|
The residue was poured into satd
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Type
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EXTRACTION
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Details
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potassium carbonate solution (1000 mL) and extracted with ethyl acetate (3×500 mL)
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Type
|
WASH
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Details
|
The combined organic extracts were washed with brine (2×500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
Purification by column chromatography with toluene:acetonitrile (2:1)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C=CC=3C=NC(=CC32)C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |